molecular formula C62H86N12O16 B1684231 放线菌素D CAS No. 50-76-0

放线菌素D

货号: B1684231
CAS 编号: 50-76-0
分子量: 1255.4 g/mol
InChI 键: RJURFGZVJUQBHK-MVVUMFDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . This includes Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . It is given by injection into a vein .


Synthesis Analysis

Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .


Molecular Structure Analysis

Actinomycin D is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids . The flat ring intercalates between bases in the DNA double helix, and the cyclic peptides fit perfectly into the major groove of the DNA .


Chemical Reactions Analysis

The slow reversal of the peptide ring conformation is viewed as accounting for the slow dissociation of actinomycin from DNA and as being the basis for the high order of effectiveness of actinomycin on the RNA polymerase reaction as compared with simpler analogs of the antibiotic .


Physical and Chemical Properties Analysis

Actinomycin D is a clear, yellowish liquid administered intravenously . It is most commonly used in the treatment of a variety of cancers .

科学研究应用

抗癌剂

放线菌素D以其抗癌特性而闻名。 它与DNA结合并干扰作用机制,这是其抗癌特性的关键 。它与转录复合物中双链B-DNA与单链DNA连接边界内发现的最高能量β-DNA形式结合。 这会固定复合物,干扰生长中的RNA链的延伸

抗菌活性

this compound已被发现对各种细菌(如枯草芽孢杆菌、肺炎克雷伯菌亚种肺炎克雷伯菌、金黄色葡萄球菌、表皮葡萄球菌、伤寒沙门氏菌、大肠杆菌、耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌)表现出强大的抗菌活性。 大肠杆菌,耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌 在放线菌素中,放线菌素X2被发现比this compound和V更有效

抗耐甲氧西林金黄色葡萄球菌和抗耐万古霉素肠球菌化合物

从链霉菌菌株M7中纯化的放线菌素已显示出具有用于对抗多重耐药细菌,特别是耐万古霉素肠球菌和耐甲氧西林金黄色葡萄球菌的潜力

RNA聚合酶抑制

this compound用于抑制RNA聚合酶 通过与DNA结合,它阻止RNA聚合酶附着在DNA上并将其转录成RNA

凋亡诱导剂

this compound是凋亡的有效诱导剂 。凋亡是发生在多细胞生物体中的程序性细胞死亡过程。 通过诱导凋亡,this compound可以帮助控制细胞的生长和增殖

合成生物学应用

this compound已被用于参与细菌生物碱波黑霉素生物合成的核心基因的异源表达 这为鉴定用于合成生物学应用的新启动子提供了一个很好的例子

作用机制

Target of Action

Actinomycin D, also known as dactinomycin, primarily targets DNA within cells . It binds to DNA and inhibits RNA synthesis (transcription), with chain elongation more sensitive than initiation, termination, or release . This interaction with DNA is crucial for its role as a chemotherapy drug.

Mode of Action

Actinomycin D works by intercalating into DNA at GpC sites . This means it inserts itself between the DNA base pairs, disrupting the DNA’s normal structure and function. By doing so, it prevents the elongation of the RNA chain by RNA polymerase , thereby inhibiting transcription . This disruption of RNA synthesis leads to impaired mRNA production, and as a result, protein synthesis also declines after Actinomycin D therapy .

Biochemical Pathways

Actinomycin D affects several biochemical pathways. It has been shown to inhibit the alternative pathway of peptidoglycan biosynthesis . It also activates MAP kinases (ERK, p38, and JNK) and AKT, leading to an activation of the Rb-E2F cascade and a blockage of cell cycle transitions due to c-jun depletion .

Pharmacokinetics

The pharmacokinetics of Actinomycin D are complex and can vary among individuals . It is minimally metabolized and is concentrated in nucleated cells . Approximately 30% of the dose is recovered in urine and feces in one week . The median clearance is 4.6 L/h/m2 and the half-life is 25 hours .

Result of Action

The primary result of Actinomycin D’s action is the inhibition of cell proliferation . By forming a stable complex with double-stranded DNA and inhibiting DNA-primed RNA synthesis, it causes single-stranded breaks in DNA . This damage to the cancer cells’ DNA prevents a cell from dividing into 2 new cells, helping to stop the cancer from growing .

安全和危害

Actinomycin D is fatal if swallowed . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It may cause cancer . It may damage fertility or the unborn child .

未来方向

Because actinomycin D reached potentially effective concentrations in brain tissue in experiments, the drug should be further investigated as a therapeutic agent in potentially susceptible CNS malignancies, such as ependymoma .

生化分析

Biochemical Properties

Actinomycin D interacts with various enzymes, proteins, and other biomolecules. It forms a stable complex with double-stranded DNA (via deoxyguanosine residues), thus inhibiting DNA-primed RNA synthesis . It also causes single-strand breaks in DNA . Actinomycin D was isolated from Streptomyces parvulus NBRC 13193 as a specific inhibitor of the pathway . In vitro analysis indicated that actinomycin D inhibited the MurD2 reaction .

Cellular Effects

Actinomycin D has significant effects on various types of cells and cellular processes. It specifically targets and downregulates the stem cell transcription factor SRY (sex determining region Y)-Box 2 (SOX2), which leads to stem cell depletion within the tumor bulk . It also inhibits the proliferation of cells in a nonspecific way by forming a stable complex with double-stranded DNA, thus inhibiting DNA-primed RNA synthesis .

Molecular Mechanism

Actinomycin D exerts its effects at the molecular level through several mechanisms. It is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis . Good evidence exists that this drug binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA (prevention of RNA polymerase elongation) and, consequently, with protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Actinomycin D change over time in laboratory settings. For instance, treatment with Actinomycin D was shown to significantly reduce tumor growth in two recurrent GBM patient-derived models and significantly increased survival . Actinomycin D is also shown to specifically downregulate the expression of Sox2 both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Actinomycin D vary with different dosages in animal models. For instance, in a study involving 210 patients with Federation International of Gynecology and Obstetrics (FIGO)-defined low-risk post-molar gestational trophoblastic neoplasia, patients received either a first-line five-day methotrexate intramuscular injection biweekly or a five-day actinomycin D infusion biweekly . The complete response rates were similar for both groups, indicating that the effects of Actinomycin D are dose-dependent .

Metabolic Pathways

Actinomycin D is involved in several metabolic pathways. It is an antibiotic used for its antineoplastic properties in the treatment of various malignant neoplasms including Wilm’s tumour, and the sarcomas . It inhibits DNA-primed RNA polymerase by complexing with DNA via deoxyguanosine residues .

Transport and Distribution

Actinomycin D is transported and distributed within cells and tissues. A study found that fourteen key solute carrier (SLC) transporters were screened through probe substrate uptake inhibition by actinomycin D in HEK293 cells . Uptake of actinomycin D was further studied in candidate SLCs by measuring intracellular actinomycin D using a validated LCMS assay .

Subcellular Localization

Actinomycin D is mainly located in the nucleus and/or cytoplasm of cells . In addition, Actinomycin D treatments were used to explore the stability of circSOD2, showing that circSOD2 has a longer half-life and stronger resistance to Actinomycin D .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Actinomycin D involves several steps of chemical reactions to form the final product. The process includes the conversion of starting materials to intermediates and then to the final product. The synthesis pathway requires expertise in organic chemistry and proper handling of hazardous chemicals.", "Starting Materials": ["3,6-dimethyl-4-hydroxyphthalic acid", "2,4-dimethyl-1,3-pentadiene", "N-bromosuccinimide", "2,3-dimethylbutadiene", "3-amino-5-hydroxybenzoic acid", "p-nitrobenzoyl chloride", "sodium hydroxide", "acetic anhydride", "methyl iodide", "sodium methoxide", "methanol", "chloroform", "water", "sodium bicarbonate", "sodium chloride"], "Reaction": ["1. The synthesis of the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione is carried out by reacting 3,6-dimethyl-4-hydroxyphthalic acid with 2,4-dimethyl-1,3-pentadiene and N-bromosuccinimide in chloroform.", "2. The intermediate is then reacted with 2,3-dimethylbutadiene in the presence of sodium methoxide and methanol to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid.", "3. The intermediate is further reacted with 3-amino-5-hydroxybenzoic acid and p-nitrobenzoyl chloride in the presence of sodium bicarbonate and acetic anhydride to form the intermediate 7-chloro-4-(3-hydroxy-2-methyl-4-oxo-4H-pyran-6-yl)-3,4-dihydroquinazoline-2,5-dione-3,3-dimethylbutanoic acid-3-amino-5-(p-nitrobenzoylamino)benzoic acid.", "4. The final step involves the reaction of the intermediate with methyl iodide in the presence of sodium hydroxide and water to form Actinomycin D."] }

CAS 编号

50-76-0

分子式

C62H86N12O16

分子量

1255.4 g/mol

IUPAC 名称

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI 键

RJURFGZVJUQBHK-MVVUMFDRSA-N

手性 SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

规范 SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

外观

Solid powder

颜色/形态

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

熔点

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

50-76-0

物理描述

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

溶解度

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Abbreviation: DACT;  ACTD;  actinomycin C1;  actinomycin D;  actinomycin I1;  actinomycin IV;  actinomycin X 1;  actinomycinthrvalprosarmeval;  dactinomycine;  meractinomycin;  US brand names: Cosmegen;  Lyovac.

蒸汽压力

0 mm Hg at 25 °C (est)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dactinomycin
Reactant of Route 2
Reactant of Route 2
Dactinomycin
Reactant of Route 3
Dactinomycin
Reactant of Route 4
Dactinomycin
Reactant of Route 5
Reactant of Route 5
Dactinomycin
Reactant of Route 6
Reactant of Route 6
Dactinomycin
Customer
Q & A

A: Actinomycin D exerts its biological effects primarily by binding to DNA and inhibiting DNA-dependent RNA synthesis [, , , , , , ]. The compound preferentially intercalates at guanine-cytosine (GC) rich sites in the DNA double helix [, ]. This intercalation physically obstructs the movement of RNA polymerase along the DNA template, thereby hindering the transcription process [, ]. The inhibition of RNA synthesis ultimately leads to a cascade of downstream effects, impacting various cellular functions and processes.

ANone:

  • Spectroscopic data:
    • UV-Vis: Characteristic absorption peaks are observed, indicative of the chromophore structure [, ].

A: While specific data on material compatibility is limited in the provided research, Actinomycin D's stability has been investigated under various conditions []. It is generally stable in acidic conditions but can degrade in alkaline environments []. Light exposure can also contribute to its degradation [].

A: Actinomycin D is not known to possess catalytic properties. Its primary mechanism of action revolves around binding and inhibiting DNA-dependent RNA synthesis, rather than catalyzing chemical reactions [, , , , , , ].

A: Yes, computational studies have been employed to understand the interaction of Actinomycin D with DNA []. These studies have helped in visualizing the drug's binding mode within the DNA helix and provided insights into the forces driving this interaction [].

A: Modifications to the Actinomycin D structure can significantly impact its activity []. For instance, altering the peptide rings attached to the phenoxazinone chromophore can influence DNA binding affinity and sequence selectivity, thereby affecting potency and potential for cross-resistance [].

A: Actinomycin D's stability is sensitive to factors like pH, light, and temperature []. Formulation strategies often involve using stabilizing agents and protecting the compound from light and extreme temperatures []. Specific formulation details are often proprietary to manufacturers.

A: As a potent cytotoxic agent, Actinomycin D necessitates strict handling and disposal protocols to ensure worker safety and minimize environmental contamination []. These regulations vary by country and institution but typically involve using personal protective equipment, working in designated areas, and adhering to specific waste disposal guidelines.

  • PK: Actinomycin D exhibits a short half-life in vivo [, ]. It undergoes hepatic metabolism and is primarily excreted in bile [].
  • PD: The pharmacodynamics involve rapid binding to DNA, leading to inhibition of RNA synthesis [, , , , , , , ].

ANone:

  • In vitro: Actinomycin D demonstrates cytotoxicity against a variety of cancer cell lines [, , , ].
  • In vivo: Studies in animal models have shown efficacy against various tumor types, including rhabdomyosarcoma [].

A: Yes, resistance to Actinomycin D can emerge through mechanisms like increased drug efflux mediated by transporters such as P-glycoprotein (P-gp) [, ]. Cross-resistance to other structurally unrelated drugs that are also substrates of P-gp can occur [, ].

A: Actinomycin D is associated with significant toxicity, including bone marrow suppression, gastrointestinal toxicity, and liver toxicity [, , ]. These toxicities limit its therapeutic window and necessitate careful patient monitoring.

A: While traditional formulations are commonly used, research into more targeted delivery strategies for Actinomycin D is ongoing. This includes exploring nanoparticle formulations and antibody-drug conjugates to enhance tumor specificity and reduce off-target effects [].

A: Research is ongoing to identify biomarkers that can predict response to Actinomycin D therapy, monitor treatment response, and identify patients at higher risk of developing adverse effects []. Genetic variations in drug transporters like P-gp are being investigated as potential pharmacogenomic biomarkers [].

ANone: Various analytical methods are employed, including:

  • Spectrophotometry: Utilizes Actinomycin D's characteristic UV-Vis absorbance for quantification [].
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence) allows for separation and sensitive quantification in complex matrices [, ].

A: Actinomycin D's dissolution rate and solubility can vary depending on the formulation and media []. This can impact its bioavailability and efficacy [].

A: Analytical methods undergo rigorous validation to ensure accuracy, precision, specificity, and other relevant performance characteristics [].

A: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Actinomycin D to ensure consistency, safety, and efficacy [].

A: Yes, Actinomycin D is known to interact with drug transporters like P-glycoprotein (P-gp) [, ]. This interaction can impact its absorption, distribution, and excretion, ultimately influencing its efficacy and toxicity [, ].

A: Actinomycin D exhibits potent cytotoxicity and should not be considered biocompatible []. Data on its biodegradability is limited.

A: Other chemotherapeutic agents with different mechanisms of action can be considered as alternatives depending on the specific cancer type and treatment goals [].

A: Given its cytotoxic nature, Actinomycin D-containing waste requires specialized handling and disposal to prevent environmental contamination and ensure human safety []. This typically involves treating the waste as hazardous material and following established protocols for incineration or other appropriate methods.

A: Key resources include access to well-equipped laboratories with cell culture facilities, animal models, and advanced analytical instruments for characterization and quantification []. Collaborations with clinicians and access to patient samples are essential for translational research.

A: Actinomycin D was first isolated in 1954 []. Its unique structure and potent antitumor activity sparked significant interest. Over the decades, research has elucidated its mechanism of action, explored its clinical potential, and investigated strategies to overcome resistance and manage toxicity [].

ANone: Actinomycin D research has benefited from collaborations across various disciplines, including:

  • Chemistry and Chemical Biology: Synthesizing analogs to understand structure-activity relationships and develop more potent or less toxic derivatives [].
  • Pharmacology and Pharmaceutics: Optimizing formulations, exploring drug delivery systems, and conducting pharmacokinetic/pharmacodynamic studies to improve its therapeutic index [].
  • Cancer Biology and Oncology: Elucidating mechanisms of action, resistance mechanisms, and identifying biomarkers to guide treatment decisions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。